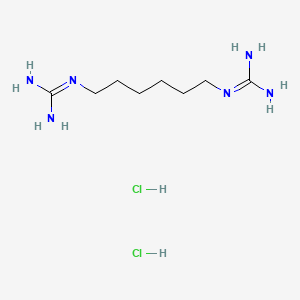
N,N'''-1,6-Hexanediylbisguanidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘’-1,6-Hexanediylbisguanidine dihydrochloride is a chemical compound with the molecular formula C8H22Cl2N6 and a molecular weight of 273.20648 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘’-1,6-Hexanediylbisguanidine dihydrochloride typically involves the reaction of hexamethylenediamine with guanidine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of N,N’‘’-1,6-Hexanediylbisguanidine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’‘’-1,6-Hexanediylbisguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N,N’‘’-1,6-Hexanediylbisguanidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N,N’‘’-1,6-Hexanediylbisguanidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, including antimicrobial activity and inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine): This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Guanidine, N,N’‘’-1,6-hexanediylbis-, homopolymer, hydrochloride: This polymeric form of the compound has unique properties and applications compared to the monomeric form.
Uniqueness
N,N’‘’-1,6-Hexanediylbisguanidine dihydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
7356-81-2 |
|---|---|
Molecular Formula |
C8H22Cl2N6 |
Molecular Weight |
273.20 g/mol |
IUPAC Name |
2-[6-(diaminomethylideneamino)hexyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C8H20N6.2ClH/c9-7(10)13-5-3-1-2-4-6-14-8(11)12;;/h1-6H2,(H4,9,10,13)(H4,11,12,14);2*1H |
InChI Key |
NXWPVVJWQXXMDR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN=C(N)N)CCN=C(N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-[6-[[(11Z,13Z)-4-acetyloxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-10-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12319172.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate](/img/structure/B12319181.png)
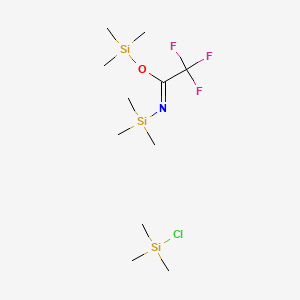
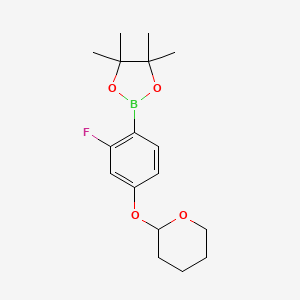
![4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene](/img/structure/B12319197.png)
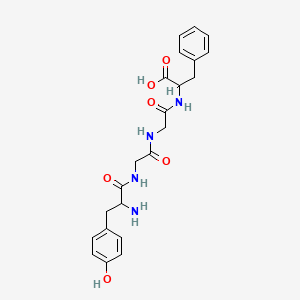

![methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B12319205.png)
![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one](/img/structure/B12319206.png)
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12319222.png)
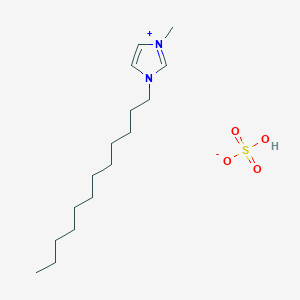
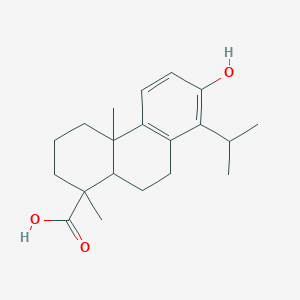
![4-amino-N-[1-[5-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12319251.png)
